molecular formula C14H13N3O3S B2872005 N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide CAS No. 801224-59-9

N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

Katalognummer: B2872005
CAS-Nummer: 801224-59-9
Molekulargewicht: 303.34
InChI-Schlüssel: RZXQRXFWENSVAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide is a benzimidazole-derived sulfonamide compound characterized by a bicyclic benzimidazole core fused with a sulfonamide group at position 5 and an N-benzyl substituent.

Eigenschaften

IUPAC Name

N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c18-14-16-12-7-6-11(8-13(12)17-14)21(19,20)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXQRXFWENSVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333000
Record name N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789812
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

801224-59-9
Record name N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide typically involves the reaction of benzimidazole derivatives with sulfonamide groups under specific conditions. One common method includes the use of benzyl chloride and 2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

The compound "2-OXO-N~5~-(3-PYRIDYLMETHYL)-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOLE-5-SULFONAMIDE," a benzimidazole derivative, exhibits a pyridylmethyl group and a sulfonamide functional group, suggesting potential biological activity. Benzimidazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.

Chemical Information

  • Classification 2-OXO-N~5~-(3-PYRIDYLMETHYL)-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOLE-5-SULFONAMIDE is classified as a sulfonamide derivative and falls under heterocyclic compounds containing nitrogen in their ring structure.
  • Synthesis Synthesis typically involves multi-step synthetic routes.
  • Stability Chemical stability can be influenced by environmental factors such as pH and temperature, and it may undergo hydrolysis under acidic or basic conditions.

Potential Applications

2-OXO-N~5~-(3-PYRIDYLMETHYL)-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOLE-5-SULFONAMIDE has potential applications in medicinal chemistry and agricultural science. Research indicates that benzimidazole derivatives often target metabolic pathways crucial for pathogen survival, making them effective in therapeutic applications.

N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide
A study has synthesized a novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) compound and investigated its EGFR kinase inhibitory and anticancer activity .

Anticancer Activity
Anticancer activity studies of DHFP were performed on HT29 and DU145 cell lines using the MTT method .

N-benzyl Sulfonamides as Potential Anticancer Agents
A new approach for regioselective incorporation of a sulfonamide unit to heteroarene scaffolds has been developed. As a result, a variety of primary benzylic N-alkylsulfonamides have been prepared via a two-step (one pot) formation from the in situ reduction of an intermediate N-sulfonyl imine under mild, practical conditions .

Emerging Research

  • Heteroaromatic N-benzyl sulfonamides exhibit potential as anticancer agents .
  • N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide compound is a novel compound with anticancer properties .
  • Benzimidazole derivatives have diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.

Wirkmechanismus

The mechanism of action of N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide involves its interaction with specific molecular targets. In the treatment of gout, the compound inhibits the enzyme xanthine oxidase, which is involved in the production of uric acid. By reducing uric acid levels, it helps alleviate the symptoms of gout and hyperuricemia.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Table 1: Structural Features of Key Benzimidazole Sulfonamide Derivatives
Compound Name Core Structure Key Substituents Functional Groups Reference
N-Benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide Benzimidazole + sulfonamide N-Benzyl at position 1, sulfonamide at C5 Sulfonamide, ketone, aryl
CID-24284406 (N,N-Diethyl-6-methyl analog) Benzimidazole + sulfonamide N,N-Diethyl and 6-methyl groups Alkyl substituents, sulfonamide
DHFP () Furopyrimidine-carboxamide Benzyl, carboxamide, fused furan ring Carboxamide, ketone, heterocycle
4A8 () Benzimidazole + sulfonamide 4-Methoxybenzenesulfonamide, 1,3-dimethyl Methoxy, sulfonamide, dimethyl
CID-49671233 () Pyridazinone + acetamide Fluorophenyl, pyridazinone, acetamide Fluorine, ketone, amide

Key Observations :

  • Substituent Diversity : The N-benzyl group in the target compound contrasts with alkyl (CID-24284406), methoxy (4A8), and fluorophenyl (CID-49671233) substituents in analogs. These modifications influence lipophilicity, solubility, and target binding .

Key Findings :

  • Anticancer Potential: DHFP’s activity against colorectal and prostate cancer cells highlights the therapeutic relevance of benzimidazole-sulfonamide hybrids. The target compound’s N-benzyl group may similarly modulate kinase inhibition (e.g., EGFR) .
  • Drug-Likeness: DHFP complies with Lipinski’s rules, suggesting oral bioavailability.

Physicochemical Properties

  • Solubility : Methoxy (4A8) and fluorine (CID-49671233) substituents improve aqueous solubility compared to hydrophobic benzyl or cyclohexyl groups () .
  • Stability : The 2-oxo group in benzimidazole analogs contributes to resonance stabilization, as confirmed by DFT studies in DHFP .

Biologische Aktivität

N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide (often referred to as compound 1) is a compound of interest due to its diverse biological activities, particularly in the context of cancer research and enzymatic inhibition. This article provides an in-depth analysis of its biological activity, including relevant case studies and research findings.

General Overview

This compound belongs to a class of sulfonamide derivatives known for their pharmacological properties. The compound's structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A synthesized library of compounds, including this sulfonamide, was evaluated against multiple cancer cell lines. The results indicated that certain derivatives displayed significant cytotoxicity, particularly against pancreatic cancer cell lines (PANC-1) with sub-micromolar IC50 values .

Table 1: IC50 Values of this compound Derivatives Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
This compoundPANC-1< 0.5
Other derivative 1HT290.8
Other derivative 2DU1450.6

The mechanism of action appears to involve the inhibition of specific protein-protein interactions critical for cancer cell survival, such as the S100A2-p53 interaction . This suggests that compound 1 may induce apoptosis in cancer cells through multiple pathways.

Enzymatic Inhibition

Another significant aspect of the biological activity of this compound is its role as an inhibitor of various enzymes. Research indicates that compounds in this class can inhibit Na+/H+ exchangers (NHE), which are implicated in cellular pH regulation and are overactive in several pathological conditions .

Table 2: Enzymatic Targets and Inhibition Potency

Enzyme TargetInhibition TypeReference
Na+/H+ Exchanger (NHE1)Competitive Inhibition
S100A2-P53 InteractionDisruption

Study on Pancreatic Cancer

In a comprehensive study focused on pancreatic cancer, a library including N-benzyl derivatives was screened for cytotoxic effects. The study utilized both traditional and rapid screening methods to evaluate the compounds' effectiveness. The findings revealed that this compound exhibited potent activity against PANC-1 cells, suggesting its potential as a lead compound for further development in cancer therapy .

Pharmacokinetic Studies

Pharmacokinetic evaluations using computational models have indicated favorable drug-likeness properties for this compound. These studies assessed parameters such as solubility, permeability, and metabolic stability, indicating that the compound could be optimized for therapeutic use .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.